2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(2-13)1-11-5(10)12-4/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYUFRGXJMIMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733107 | |
| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863774-22-5 | |
| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions at the Aldehyde Group
The aldehyde functional group (-CHO) at position 5 of the pyrimidine ring is highly reactive and prone to nucleophilic addition or condensation reactions. Examples include:
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Schiff Base Formation : Reaction with primary amines to form imines (Schiff bases), which are intermediates in pharmaceutical synthesis.
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Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles.
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Grignard or Organometallic Additions : Nucleophilic attack by organomagnesium or organolithium reagents to generate secondary alcohols.
Key Considerations :
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The electron-withdrawing trifluoromethyl (-CF₃) group at position 4 enhances the electrophilicity of the aldehyde, accelerating these reactions.
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Steric hindrance from the pyrimidine ring may influence regioselectivity .
Functionalization of the Amino Group
The amino (-NH₂) group at position 2 can undergo:
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Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation : Formation of secondary or tertiary amines using alkyl halides.
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Heterocyclization : Participation in cyclocondensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form fused pyrimidine derivatives.
Example Reaction Pathway :
Reaction with α-bromochalcones under basic conditions could yield thieno[2,3-d]pyrimidines, as seen in analogous systems .
Trifluoromethyl Group Reactivity
The -CF₃ group is typically inert under standard conditions but influences:
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Electronic Effects : Strong electron-withdrawing nature deactivates the pyrimidine ring toward electrophilic substitution.
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Hydrogen Bonding : May enhance binding affinity in biological systems or supramolecular assemblies.
Metal-Catalyzed Cross-Couplings
The pyrimidine core could participate in:
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Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at position 5 (if halogenated).
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Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl groups (requires a halogen substituent) .
Reduction and Oxidation Reactions
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Aldehyde Reduction : The -CHO group can be reduced to a -CH₂OH (primary alcohol) using NaBH₄ or catalytic hydrogenation.
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Oxidation : Potential oxidation of the aldehyde to a carboxylic acid (-COOH) under strong oxidizing conditions.
Mannich-Type Cyclizations
Analogous to studies on dihydrothiophene derivatives , the aldehyde and amino groups could enable Mannich reactions with formaldehyde and primary amines to form hexahydrothieno[2,3-d]pyrimidines.
Research Gaps and Recommendations
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Direct Studies : No experimental data on this specific compound were found in the reviewed literature. Synthesis and reaction studies are needed.
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Computational Insights : Density functional theory (DFT) could predict reaction pathways, as demonstrated for related systems .
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Biological Applications : The trifluoromethylpyrimidine scaffold is pharmacologically relevant; functionalized derivatives should be screened for bioactivity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is with a molecular weight of 191.11 g/mol. It features a pyrimidine ring substituted with an amino group and a trifluoromethyl group, along with an aldehyde functional group, which contributes to its reactivity and utility in chemical synthesis.
Synthesis of Pharmaceuticals
Key Role as a Building Block:
this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the modification and formation of complex molecules used in drug development.
Case Study:
Research indicates that derivatives of this compound have been explored for their potential as antiviral agents. For instance, modifications to the aldehyde functionality can lead to compounds with enhanced biological activity against specific viral targets.
Agrochemical Applications
Pesticide Development:
The compound is also investigated for its role in agrochemicals, particularly as a precursor for developing novel pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy and stability in agricultural applications.
Data Table: Agrochemical Compounds Derived from this compound
| Compound Name | Application Type | Efficacy Level | Reference |
|---|---|---|---|
| Trifluoromethyl Pyrimidine Derivative A | Insecticide | High | |
| Trifluoromethyl Pyrimidine Derivative B | Herbicide | Moderate |
Material Science
Polymer Chemistry:
In material science, this compound is utilized in synthesizing polymers with specific properties. The incorporation of trifluoromethyl groups can impart unique characteristics such as increased thermal stability and chemical resistance.
Case Study:
A study demonstrated that polymers derived from this compound exhibited improved mechanical properties compared to traditional polymers, making them suitable for high-performance applications.
Analytical Chemistry
Role in Analytical Methods:
This compound is employed in analytical chemistry as a reagent for detecting various analytes. Its reactive aldehyde group can form stable adducts with amines, facilitating the identification and quantification of these substances.
Data Table: Analytical Applications
| Application | Methodology | Analyte Type | Reference |
|---|---|---|---|
| Aldehyde Detection | HPLC | Amines | |
| Spectroscopic Analysis | NMR | Organic Compounds |
Toxicological Studies
Safety and Toxicity Assessment:
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agrochemicals. Toxicological studies indicate potential hazards associated with exposure, necessitating careful handling and usage protocols.
Data Table: Toxicological Data Summary
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
- CAS Number : 863774-22-5
- Molecular Formula : C₆H₄F₃N₃O
- Molecular Weight : 191.11 g/mol
- Purity : ≥98% .
Structural Features: This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an amino group at position 2, a trifluoromethyl (-CF₃) group at position 4, and an aldehyde (-CHO) at position 3. The trifluoromethyl group enhances electronegativity and metabolic stability, while the aldehyde provides reactivity for further derivatization .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between this compound and analogous pyrimidine derivatives:
Analysis of Structural Modifications and Implications
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
- The -CF₃ group in the target compound enhances electronegativity and metabolic stability compared to -CH₃ in 2-Methylpyrimidine-5-carbaldehyde. This makes the former more suitable for drug candidates requiring prolonged bioavailability .
Aldehyde (-CHO) vs. Carboxylate Esters (-COOR): The aldehyde group in the target compound offers superior reactivity for nucleophilic additions (e.g., forming imines or hydrazones), whereas esters like Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate are more stable and serve as protected intermediates .
Halogen Substitution (Br): Bromine in 2-Amino-5-bromopyrimidine-4-carbaldehyde facilitates Suzuki-Miyaura coupling reactions, enabling aryl/heteroaryl functionalization, which is less feasible with -CF₃ due to its inertness .
Biological Activity
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C6H4F3N3O
- Molecular Weight : 191.11 g/mol
- CAS Number : 863774-22-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the amino and aldehyde functionalities may facilitate interactions with biological macromolecules.
Anticancer Activity
Research has indicated that derivatives of pyrimidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.91 | Apoptosis induction |
| 5-Fluorouracil (control) | MCF-7 | 17.02 | Chemotherapeutic agent |
In a comparative study, the compound demonstrated better selectivity and lower toxicity compared to standard chemotherapeutics like 5-Fluorouracil, suggesting its potential as a safer alternative in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrimidines are known for their broad-spectrum antibacterial and antifungal activities:
The presence of the trifluoromethyl group is believed to enhance the compound's efficacy against various pathogens by improving membrane permeability.
Study on Anticancer Properties
A recent study focused on synthesizing new pyrimidine derivatives, including this compound, which were tested against gastric adenocarcinoma cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, attributed to their ability to induce cell cycle arrest and apoptosis through caspase activation pathways .
Research on Enzyme Inhibition
Another study explored the compound's potential as an enzyme inhibitor. It was found to selectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using intermediates like 5-bromo-4-(trifluoromethyl)pyrimidine. For instance, substituting bromine with boronic acid groups under Suzuki-Miyaura conditions is a common approach . Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly influence yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the aldehyde functionality without degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (¹³C signal at ~120–125 ppm, split by ¹JCF coupling).
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (m/z = 191.11) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the pyrimidine ring and substituents .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s reactivity (aldehyde group) may cause irritation. Storage should be in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Spills require neutralization with sodium bisulfite and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antifungal or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent DMSO concentration) or structural modifications. For example, replacing the aldehyde with a carboxamide (e.g., pyrimidine-5-carboxamides) alters bioavailability . Systematic SAR studies, including computational docking (e.g., AutoDock Vina) and in vitro dose-response curves (IC₅₀ comparisons), can clarify structure-activity relationships .
Q. What strategies enable selective derivatization of the aldehyde group while preserving the pyrimidine core?
- Methodological Answer :
- Condensation Reactions : React with hydrazines to form hydrazones, useful for creating Schiff base ligands.
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to convert the aldehyde to an amine-linked derivative.
- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) during functionalization of the amino group .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, reducing electron density at the pyrimidine ring (Hammett σₚ ≈ 0.54). This enhances electrophilic substitution at the 5-position and stabilizes intermediates in cross-coupling reactions. Computational studies (DFT calculations) reveal decreased HOMO-LUMO gaps (~4.5 eV), increasing susceptibility to nucleophilic attack .
Q. What computational methods predict the compound’s behavior in catalytic or supramolecular systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal surfaces using force fields (e.g., AMBER).
- Density Functional Theory (DFT) : Calculate charge distribution, Fukui indices, and transition-state geometries for reaction mechanisms.
- QSAR Modeling : Corrogate electronic parameters (logP, polar surface area) with bioactivity data to design optimized analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
